molecular formula C13H16ClN B1426168 4-(Phenylethynyl)piperidine hydrochloride CAS No. 654663-00-0

4-(Phenylethynyl)piperidine hydrochloride

Cat. No.: B1426168
CAS No.: 654663-00-0
M. Wt: 221.72 g/mol
InChI Key: YNWOVPGZXSAEIZ-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylethynyl group attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Scientific Research Applications

4-(Phenylethynyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes .

Safety and Hazards

When handling 4-(Phenylethynyl)piperidine hydrochloride, it’s important to avoid breathing dust/fume/gas/mist/vapours/spray . If inhaled, remove the victim to fresh air and keep at rest in a comfortable position for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a promising future direction for this field of study.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Phenylethynyl)piperidine hydrochloride can change over time. The compound is relatively stable, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained improvements in synaptic plasticity and cognitive functions. The compound’s effects may diminish over time as cells adapt to its presence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances synaptic transmission and cognitive functions without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as neuronal damage and impaired cognitive functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional improvements.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its degradation and elimination from the body . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its overall impact on cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its activity and effects on cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular processes. The compound may be directed to specific organelles through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and function, affecting its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylethynyl)piperidine hydrochloride typically involves the coupling of piperidine with phenylacetylene. One common method is the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and provides the desired product in useful yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic coupling reactions. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylethynyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    Phenylethylamine: A compound with a similar phenylethyl group but different core structure.

    4-Hydroxy-4-phenylpiperidine: A derivative with a hydroxyl group instead of an ethynyl group.

Uniqueness: 4-(Phenylethynyl)piperidine hydrochloride is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-phenylethynyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWOVPGZXSAEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726306
Record name 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654663-00-0
Record name 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 M hydrogen chloride/EtOAc solution (70 ml) was added to tert-butyl 4-(phenylethynyl)piperidine-1-carboxylate (7.0 g), followed by stirring at room temperature for 30 minutes. The solvent was evaporated to obtain 4-(phenylethynyl)piperidine hydrochloride (5.4 g) as a white powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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